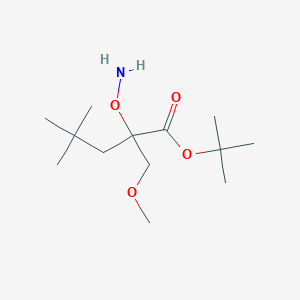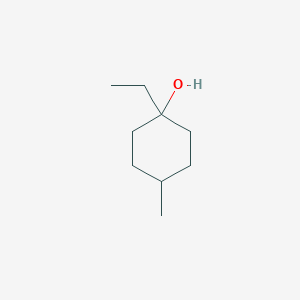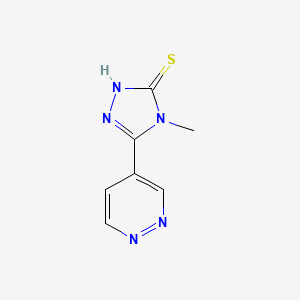
4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring fused with a pyridazine ring, along with a thiol group, which contributes to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydrazinopyridazine with methyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole or pyridazine rings.
Substitution: The hydrogen atoms on the triazole or pyridazine rings can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under conditions such as reflux or catalysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol exerts its effects is often related to its ability to interact with specific molecular targets. For example, the thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole and pyridazine rings may also interact with nucleic acids or other biomolecules, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol: shares similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its specific combination of the triazole and pyridazine rings with a thiol group. This unique structure imparts distinct reactivity and potential for diverse applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C7H7N5S |
|---|---|
Poids moléculaire |
193.23 g/mol |
Nom IUPAC |
4-methyl-3-pyridazin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H7N5S/c1-12-6(10-11-7(12)13)5-2-3-8-9-4-5/h2-4H,1H3,(H,11,13) |
Clé InChI |
VWRZVBBBJDQJAZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NNC1=S)C2=CN=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)
![N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine](/img/structure/B13179284.png)

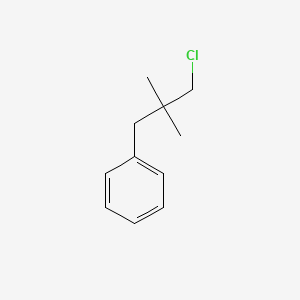


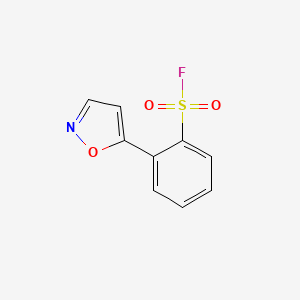
![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
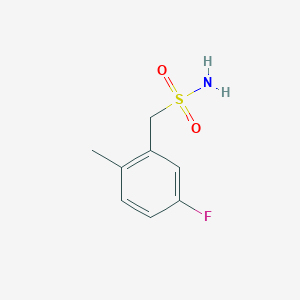
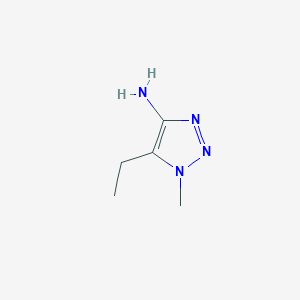
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13179327.png)
